molecular formula C7H8N4 B1354621 N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 78727-16-9

N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B1354621
CAS No.: 78727-16-9
M. Wt: 148.17 g/mol
InChI Key: AXWBJJJQRJBTMI-UHFFFAOYSA-N
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Description

N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 78727-16-9) is a pyrrolopyrimidine derivative with a molecular formula of C₇H₈N₄ and a molecular weight of 148.17 g/mol . The structure features a methyl group at the N7 position and an amine group at the C4 position (Figure 1). This compound is a critical intermediate in synthesizing pharmaceuticals such as tofacitinib, a JAK inhibitor used for rheumatoid arthritis . Its synthesis typically involves alkylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine followed by amination .

Properties

IUPAC Name

N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-8-6-5-2-3-9-7(5)11-4-10-6/h2-4H,1H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXWBJJJQRJBTMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Hydrogenation and Debenzylation Method

This method is widely reported for the preparation of N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives, particularly involving the removal of benzyl protecting groups from N-((3R,4R)-1-benzyl-4-methylpyridin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine intermediates.

Procedure:

  • The starting benzyl-protected compound is dissolved in methanol.
  • Palladium on carbon (Pd/C) is used as a catalyst.
  • The reaction mixture is placed in a hydrogenation reactor (hydrogenation kettle).
  • Hydrogen gas is introduced under pressure (typically 0.5 MPa).
  • The temperature is maintained around 50°C.
  • The reaction proceeds for 12 hours to ensure complete debenzylation.
  • After completion, the catalyst is removed by filtration.
  • The filtrate is concentrated to remove methanol, yielding the target compound as an oily product or solid after further processing.

Key Features:

  • High yield (up to 85% reported).
  • Mild reaction conditions.
  • Suitable for both laboratory scale and industrial production.
  • Minimal by-products due to selective hydrogenolysis.

Example Data from Literature:

Step Reagents/Conditions Outcome
1 N-((3R,4R)-1-benzyl-4-methylpyridin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (16 g), Pd/C (20%, 2.4 g), water (16 mL), isopropanol (64 mL), acetic acid (2.8 g) Reaction mixture prepared
2 Hydrogen gas, 0.5 MPa, 50°C, 12 h Debenzylation reaction
3 Filtration, stirring with 15% NaOH (30 mL), vacuum distillation Purification
4 Extraction with 2-methyltetrahydrofuran (100 mL), concentration, slurry in toluene (100 mL) Solid product obtained (10 g)
Yield 85%

This method is described in detail in a Chinese patent (CN106188064A) and supported by a publication in Organic Process Research & Development (2014, 18(12):1714-1720).

Alternative Catalytic Hydrogenation Using Ammonium Formate

An alternative hydrogenation approach uses ammonium formate as a hydrogen source with palladium on charcoal catalyst in methanol solvent.

Procedure:

  • The N-methylated pyrrolo[2,3-d]pyrimidine derivative is dissolved in methanol.
  • 10% Pd/C catalyst and ammonium formate are added.
  • The mixture is stirred at 60–70°C overnight.
  • After reaction completion, the catalyst is removed by filtration.
  • The product is purified by standard chromatographic techniques.

Advantages:

  • Avoids the use of gaseous hydrogen, enhancing safety.
  • Suitable for sensitive substrates.
  • Provides high purity products.

This method is detailed in supplementary information from a medicinal chemistry study focusing on pyrrolo[2,3-d]pyrimidine derivatives.

Base-Mediated Hydrolysis and Reflux Method

Another reported method involves refluxing the benzyl-protected intermediate with sodium hydroxide in water, followed by extraction and purification.

Procedure:

  • The benzyl-protected compound is refluxed with aqueous sodium hydroxide for 6 hours.
  • After cooling, the mixture is extracted with an organic solvent.
  • The organic layer is dried and concentrated.
  • The crude product is purified by recrystallization or chromatography.

Notes:

  • This method is less commonly used for this compound but is reported in the synthesis of related analogs.
  • It requires careful control of pH and temperature to avoid decomposition.

Reference to this approach is found in the synthesis of related piperidinyl derivatives in medicinal chemistry literature.

Method Catalyst/Conditions Yield (%) Scale Suitability Advantages Disadvantages
Pd/C Catalytic Hydrogenation Pd/C, H2 gas, 0.5 MPa, 50°C, 12h 85 Lab and industrial High yield, mild conditions Requires hydrogen gas
Ammonium Formate Hydrogenation Pd/C, ammonium formate, 60-70°C Moderate Lab scale Safer (no H2 gas), high purity Longer reaction time
Base-Mediated Hydrolysis NaOH, reflux, 6h Variable Lab scale Simple reagents Lower selectivity, possible side reactions
  • The palladium-catalyzed hydrogenation method is the most efficient and scalable, with high selectivity and minimal by-products, making it the preferred industrial route.
  • The use of ammonium formate as a hydrogen donor offers a safer alternative for laboratory synthesis, especially when handling hydrogen gas is impractical.
  • Reaction parameters such as temperature, pressure, and catalyst loading critically influence yield and purity.
  • Post-reaction purification often involves filtration to remove catalyst, solvent removal by distillation, and recrystallization or slurry formation to isolate the pure compound.
  • The stereochemistry of substituents on the pyrrolo[2,3-d]pyrimidine ring can affect reaction outcomes and must be controlled during synthesis.

The preparation of this compound is well-established through catalytic hydrogenation of benzyl-protected intermediates using palladium catalysts. The method offers high yields, operational simplicity, and scalability. Alternative hydrogenation methods using ammonium formate provide safer laboratory-scale options. Base-mediated hydrolysis is less favored due to lower selectivity. Overall, the palladium-catalyzed hydrogenation remains the authoritative and industrially viable preparation method for this compound.

Chemical Reactions Analysis

Types of Reactions: N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Protein Kinase Inhibition

N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is primarily recognized for its inhibitory effects on Janus Kinase 3 (JAK3), a key enzyme involved in the signaling pathways of several cytokines. The inhibition of JAK3 has therapeutic implications for various autoimmune and inflammatory diseases such as:

  • Rheumatoid Arthritis
  • Lupus
  • Multiple Sclerosis
  • Psoriasis
  • Type 1 Diabetes

Inhibition of JAK3 can help modulate immune responses, making this compound a candidate for immunosuppressive therapies, particularly in organ transplantation scenarios where preventing rejection is critical .

1.2. Cancer Treatment

Recent studies have identified this compound derivatives as potential anti-cancer agents. For instance, a novel type II c-Met/Axl inhibitor was discovered that utilizes the pyrrolo[2,3-d]pyrimidine scaffold. This compound exhibited significant inhibitory activity against these kinases, which are often overexpressed in various cancers, including lung and breast cancer .

Synthesis and Structural Modifications

The synthesis of this compound involves several chemical reactions that enhance its efficacy and selectivity as a kinase inhibitor. For example, modifications such as the introduction of different substituents on the pyrrolopyrimidine core can lead to compounds with improved potency and selectivity profiles against specific kinases.

Modification Resulting Activity Reference
5-Iodo substitutionIncreased JAK1 selectivity
Addition of azaspiro groupsEnhanced kinase inhibition

The structural flexibility of this compound allows for extensive research into its derivatives, optimizing them for better pharmacokinetic properties and lower toxicity.

Case Studies

3.1. JAK1 Selective Inhibitors

Research highlighted the synthesis of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile, which demonstrated an IC50 value of 8.5 nM against JAK1 with a selectivity index over JAK2 of 48. This indicates not only the potential therapeutic application in treating diseases mediated by these kinases but also the importance of structural modifications to achieve selectivity .

3.2. In Vivo Studies

In vivo studies using mouse models of collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) showed that derivatives of this compound exhibited significant anti-inflammatory effects, suggesting their potential use in clinical settings for chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. This inhibition can lead to the modulation of various signaling pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Physical and Spectral Properties

Compound Substituent(s) Molecular Weight (g/mol) Melting Point (°C) TLC Rf (CH₂Cl₂/MeOH 10:1) Key NMR Shifts (δ, DMSO-d6)
N-methyl N7-methyl 148.17 Not reported Not reported Methyl: 3.73 (s); Pyrrole H: 6.64–8.34
N4-(3,4-dichlorophenyl) N4-(3,4-Cl₂C₆H₃) 279.02 Not reported 0.59 Aromatic H: 7.53–8.39
N4-(4-methoxyphenyl) N4-(4-MeOC₆H₄) 241.25 Not reported 0.52 Methoxy: 3.73 (s); Aromatic H: 6.91–8.18
N4-(4-biphenyl) N4-(C₆H₅-C₆H₄) 287.34 Not reported 0.65 Biphenyl H: 7.25–8.32

Notes:

  • N4-phenyl derivatives exhibit lower polarity than the N-methyl analog, as evidenced by higher TLC Rf values .
  • Halogen substituents (e.g., Cl, Br) downfield-shift aromatic protons in NMR due to electron-withdrawing effects .
Kinase Inhibition:
  • N4-phenyl derivatives : Exhibit potent kinase inhibition. For example, N4-(3,4-dichlorophenyl) and N4-(4-methoxyphenyl) derivatives show activity against Aurora kinases and EGFR mutants .
  • N-methyl derivative : Primarily used as a synthetic intermediate for tofacitinib , which inhibits JAK3/STAT pathways .
Anti-inflammatory and Anticancer Activity:
  • N4-(3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl) derivatives (e.g., compound 12f) inhibit NF-κB inducing kinase (NIK) and reduce pro-inflammatory cytokines (IL-6) in psoriasis models .
  • N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl derivatives demonstrate in vitro anticancer activity against skin cancer cell lines (A431, SK23) .

Key Differences :

  • Selectivity : Bulky N4-substituents (e.g., biphenyl) enhance target specificity by occupying hydrophobic kinase pockets .
  • Pharmacokinetics : Methoxy and halogen groups improve metabolic stability and membrane permeability .

Biological Activity

N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly due to its potential as an inhibitor of various biological targets. This article reviews its biological activity, focusing on its mechanism of action, efficacy against specific diseases, and structure-activity relationships (SAR) based on recent research findings.

Overview of Biological Activity

This compound has been explored primarily for its inhibitory effects on key kinases involved in various disease processes, including cancer and infectious diseases. Notably, it has shown promising activity against the Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4), which is critical for malaria parasite survival.

The compound acts as a competitive inhibitor of PfCDPK4, with an IC50 value ranging from 0.210 to 0.530 μM. This inhibition disrupts the kinase's function, which is essential for the parasite's invasion of host cells and subsequent replication . Additionally, this compound has been shown to inhibit colony-stimulating factor 1 receptor (CSF1R), a receptor tyrosine kinase implicated in macrophage differentiation and maintenance. The compound exhibits subnanomolar enzymatic inhibition of CSF1R while maintaining selectivity over other kinases in the platelet-derived growth factor receptor family .

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by various structural modifications. Research indicates that the presence of specific substituents at the 6-aryl and C-4 positions can significantly enhance potency against target kinases.

CompoundSubstituentIC50 (nM)Target
1None>500CSF1R
2m-Methyl<5CSF1R
3p-Hydroxymethyl<5CSF1R
4Ethyl<10CSF1R

Table 1 summarizes the effects of varying the aryl group and other substituents on CSF1R inhibitory activity. Compounds with methyl or hydroxymethyl groups at the m-position exhibit significantly enhanced activity compared to those without such substitutions .

Efficacy Against Cancer

This compound also demonstrates notable antitumor properties. In studies evaluating its cytotoxicity against various cancer cell lines, it has shown submicromolar to micromolar tumor cell inhibition. The mechanism is primarily attributed to microtubule disruption, which is crucial for cancer cell proliferation and survival .

Case Study: Antitumor Activity

In a recent study involving several pyrrolo[2,3-d]pyrimidine derivatives, compound 7 was identified as particularly potent, exhibiting an IC50 value only four-fold less than that of Taxol in JC tumor cells. The study highlighted that these compounds could modulate drug efflux pumps (P-glycoprotein), enhancing their intracellular accumulation and efficacy against resistant tumor cells .

Q & A

Q. What are the standard synthetic routes for N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?

The compound is typically synthesized via acid-mediated nucleophilic substitution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylamine. A general protocol involves refluxing the chloro precursor with excess methylamine in isopropanol, catalyzed by HCl, followed by neutralization and purification via recrystallization (yields: 27–86%) . Alternative methods include using phosphorus pentoxide and amine hydrochlorides at high temperatures (200–240°C), though yields vary depending on the amine’s reactivity (30–67% for aryl amines) .

Q. How is this compound characterized?

Key characterization techniques include:

  • 1H/13C NMR : Assignments for NH protons (δ ~11.7–11.9 ppm) and aromatic carbons (δ ~150–154 ppm for pyrimidine ring) .
  • HRMS : Confirmation of molecular weight (e.g., [M+H]+ calcd. 148.17; observed 148.17) .
  • Melting Points : Ranges from 120–281°C, depending on substituents .

Example data for a derivative:

CompoundMP (°C)1H NMR (DMSO-d6) δ NHReference
N-Phenyl derivative24111.74 (br s)
N-(4-Fluorophenyl)25311.74 (br s)

Q. What solvents and conditions are optimal for purification?

Recrystallization from methanol or ethanol is common. For polar derivatives, mixed solvents (e.g., ethyl acetate/hexanes) with triethylamine additives improve purity . Chloroform extraction post-reaction effectively isolates the product from aqueous layers .

Advanced Research Questions

Q. How can reaction yields be improved for N-methyl derivatives?

  • Reaction Time Optimization : Extending reflux time (12–48 hours) increases conversion, especially for sterically hindered amines .
  • Catalyst Use : Fe(acac)₃ or Pd/C in microwave-assisted reactions enhances efficiency (e.g., 77% yield in 5 minutes for substituted analogs) .
  • Amine Excess : Using 3 equivalents of methylamine ensures complete substitution .

Q. How do structural modifications impact biological activity?

Substituents on the pyrrolopyrimidine core influence target binding. For example:

  • N-Benzyl groups enhance microtubule inhibition (IC₅₀ = 0.24 µM for TTBK1 kinase) .
  • Spirocyclic amines (e.g., 5-azaspiro[2.4]heptane) improve JAK1 selectivity (10-fold over JAK2) .
  • Methoxyaryl substituents increase antiangiogenic activity by modulating receptor tyrosine kinases .

Q. How to resolve contradictions in analytical data (e.g., NMR vs. HRMS)?

  • Purity Checks : Use HPLC (e.g., >99% purity criteria in ) to rule out impurities affecting NMR shifts .
  • Isotopic Peaks : HRMS discrepancies (e.g., [M+H]+ 375.1814 vs. calcd. 375.1816) may arise from natural isotopic abundance; validate with high-resolution instruments .
  • Solvent Artifacts : DMSO-d6 can cause peak broadening; confirm assignments using D₂O exchange for NH protons .

Q. What are the metabolic pathways of this compound?

In vivo studies show N-dealkylation as the primary pathway, releasing this compound (m/z 149) and sulfonamide fragments (m/z 176) . Stability assays in liver microsomes recommend structural halogenation to reduce CYP450-mediated degradation .

Methodological Challenges and Solutions

Q. How to address low solubility in biological assays?

  • Prodrug Design : Introduce phosphate groups (e.g., tubercidin 3',5'-cyclic monophosphate) to enhance aqueous solubility .
  • Co-solvents : Use DMSO (≤0.1%) or β-cyclodextrin complexes for in vitro testing .

Q. What strategies improve target specificity in kinase inhibition?

  • Crystal Structure-Guided Design : Optimize hydrogen bonding with JAK1’s ATP-binding pocket (e.g., (R)-6c in ) .
  • Selective Substituents : Bulky groups (e.g., naphthalen-1-ylmethyl) reduce off-target effects by steric hindrance .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine
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N-methyl-7h-pyrrolo[2,3-d]pyrimidin-4-amine

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